Mal-PEG16-NHS ester

Antibody-Drug Conjugates Hydrophobicity Aggregation

Achieve superior bioconjugate stability with Mal-PEG16-NHS ester, a discrete-length heterobifunctional crosslinker. The extended PEG16 spacer (≈900 Da) provides critical hydrophilicity that masks hydrophobic payloads in ADC development, preventing aggregation and ensuring favorable pharmacokinetic profiles. Its optimal length enables precise ternary complex formation in PROTAC design, while offering enhanced hapten presentation for antibody generation. Key outcomes: - Enables high DAR (e.g., DAR8) ADC constructs with reduced aggregation - Provides essential spatial reach for targeting ‘undruggable’ proteins via PROTACs - Sourced with ≥98% purity, shipped under ambient conditions for supply chain reliability

Molecular Formula C46H79N3O23
Molecular Weight 1042.1 g/mol
Cat. No. B7908946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG16-NHS ester
Molecular FormulaC46H79N3O23
Molecular Weight1042.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C46H79N3O23/c50-41(5-8-48-42(51)1-2-43(48)52)47-7-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-38-71-40-39-70-37-35-68-33-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-6-46(55)72-49-44(53)3-4-45(49)54/h1-2H,3-40H2,(H,47,50)
InChIKeyVSYWTYZFVKGVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG16-NHS Ester for Bioconjugation


Mal-PEG16-NHS ester (C₄₆H₇₉N₃O₂₃, MW: ~1042 Da) is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) linker family. It is composed of a discrete 16-unit PEG chain (approximately 900 Da) functionalized with a maleimide group on one terminus and an N-hydroxysuccinimide (NHS) ester on the other . This molecular architecture enables orthogonal, two-step conjugation: the maleimide selectively reacts with free sulfhydryl groups (–SH) to form stable thioether bonds, while the NHS ester conjugates with primary amines (–NH₂) to create stable amide bonds . The extended PEG16 spacer is designed to confer high aqueous solubility and flexibility, minimizing steric hindrance during conjugation reactions and enhancing the overall hydrophilicity of the final bioconjugate . As a non-cleavable linker, it is a fundamental building block in the construction of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced bioconjugates.

Importance of PEG16 Spacer Length


The selection of a Mal-PEGn-NHS ester is not a simple matter of choosing any available PEG linker. The length of the PEG spacer is a critical design parameter that directly influences the hydrodynamic radius, solubility, and steric accessibility of the resulting bioconjugate . In the context of Antibody-Drug Conjugates (ADCs) and PROTACs, an inappropriate PEG length can have detrimental consequences. Shorter PEG linkers (e.g., n=4, n=8) may not provide sufficient shielding to mask the hydrophobicity of a conjugated payload, leading to increased aggregate formation and accelerated plasma clearance, thereby narrowing the therapeutic window [1]. Conversely, excessively long linkers can introduce manufacturing complexities and may not offer additional pharmacokinetic benefits beyond a certain threshold [2]. Therefore, substituting Mal-PEG16-NHS ester with a shorter analog like Mal-PEG8-NHS ester or a non-PEG linker cannot be done without a high risk of compromising conjugate stability, efficacy, and overall developability. The evidence below quantifies the specific advantages conferred by a PEG16 spacer length in these high-stakes applications.

Mal-PEG16-NHS Ester vs. Analogs


Reduced ADC Hydrophobicity and Aggregation

The PEG16 spacer of Mal-PEG16-NHS ester, when integrated into a drug-linker construct, provides a quantifiable reduction in ADC hydrophobicity and aggregation compared to shorter PEG linkers. A study by Alley et al. (2017) evaluated ADCs with varying PEG side-chain lengths (n=2, 4, 8, 12, 24) and found that increasing PEG length directly correlated with decreased aggregate content and improved pharmacokinetic (PK) profiles [1]. In a separate study on pendant-type PEG linkers, DAR8-ADCs with PEG12 linkers demonstrated superior tolerability (no weight loss) compared to those with PEG8 and PEG4 [2]. The PEG16 chain of Mal-PEG16-NHS ester extends this beneficial trend, offering a balance between maximum hydrophilicity and manageable molecular weight for conjugation.

Antibody-Drug Conjugates Hydrophobicity Aggregation

Enhanced Solubility and Reduced Steric Hindrance

The 16-unit PEG chain (~900 Da) in Mal-PEG16-NHS ester is specifically noted for its ability to enhance solubility and biocompatibility while minimizing steric hindrance in conjugation reactions . This is a distinct advantage over shorter PEG analogs (e.g., PEG4, PEG8) and non-PEG (alkyl) linkers. Non-PEG heterobifunctional linkers are typically hydrophobic, and their conjugation to proteins can induce aggregation and precipitation . The extended, flexible PEG16 spacer mitigates this by providing a hydrophilic shield and allowing greater conformational freedom for both the linker and the attached biomolecules, which is crucial for maintaining the biological activity of the conjugate.

Bioconjugation Solubility Linker Flexibility

Slower Plasma Clearance and Wider Therapeutic Window

The PEG length of a linker directly impacts the pharmacokinetic (PK) profile of the final conjugate. Research on ADCs has demonstrated a clear relationship where increased PEG chain length leads to slower plasma clearance and a wider therapeutic window [1]. Studies showed that DAR8-ADCs with PEG8 and PEG12 linkers had superior PK profiles compared to those with PEG4 or no PEG [2]. Notably, it was observed that PEG lengths beyond a threshold of PEG8 did not further affect clearance, but provided a more favorable tolerability profile [1][2]. Mal-PEG16-NHS ester, with its 16-unit chain, falls within this optimal range for minimizing clearance and maximizing tolerability.

Pharmacokinetics ADC Clearance

Mal-PEG16-NHS Ester Applications


High-DAR ADCs with Improved Hydrophilicity

Mal-PEG16-NHS ester is the linker of choice for constructing Antibody-Drug Conjugates (ADCs) with high drug-to-antibody ratios (DARs, e.g., DAR8). Its extended PEG16 spacer provides the necessary hydrophilicity to mask the hydrophobic nature of many potent cytotoxic payloads (e.g., auristatins), thereby preventing ADC aggregation, maintaining plasma stability, and ensuring a favorable pharmacokinetic profile with slower clearance, as supported by studies on PEG12 and PEG24 linkers [1][2]. This linker is instrumental in achieving a wider therapeutic index for the final ADC product.

PROTAC Synthesis for Targeted Protein Degradation

As a PEG-based PROTAC linker, Mal-PEG16-NHS ester is crucial for joining a target protein ligand to an E3 ubiquitin ligase ligand. The flexible and long PEG16 chain is essential for achieving the optimal spatial arrangement between the two ligands, which is a key determinant of ternary complex formation and subsequent ubiquitination of the target protein . This precise length allows for the degradation of previously 'undruggable' targets by bridging distant binding pockets.

Immunogen Generation with Enhanced Hapten Presentation

Mal-PEG16-NHS ester is a superior reagent for conjugating haptens to carrier proteins (e.g., KLH, BSA) to create immunogens for antibody production. The long, hydrophilic, and non-immunogenic PEG spacer ensures the hapten is presented in a manner that is highly accessible to the immune system, while preventing the generation of antibodies against the linker or carrier protein itself. This is a significant improvement over traditional, shorter, hydrophobic crosslinkers, which can lead to aggregation and a non-specific immune response [3]. The result is a higher yield of antibodies with greater specificity for the target hapten.

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